2-Oxoimidazolidine-4-carboxylic acid

Description

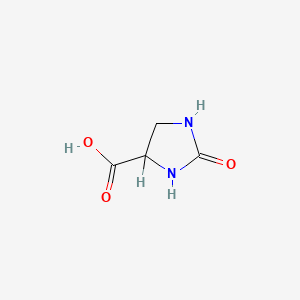

Structure

3D Structure

Properties

IUPAC Name |

2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKRPYCBSZIQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943780 | |

| Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21277-16-7 | |

| Record name | 2-Oxo-4-imidazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21277-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-4-imidazolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021277167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-4-imidazolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Conformational Analysis of 2 Oxoimidazolidine 4 Carboxylic Acid and Its Derivatives

Enantiomeric Forms and Chiral Centers

2-Oxoimidazolidine-4-carboxylic acid possesses a single chiral center at the carbon atom in the 4th position of the imidazolidine (B613845) ring (C4). This is the carbon to which the carboxylic acid group is attached. The presence of this stereocenter means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

The (S)-enantiomer, systematically named (4S)-2-oxoimidazolidine-4-carboxylic acid, represents one of the specific optically active forms of the molecule. chemicalbook.com This configuration is significant as it is a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril (B193102). mdpi.com The (S)-configuration is often utilized in the synthesis of pharmaceutical compounds and human BACE-1 inhibitors. chemicalbook.com A closely related derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, is a structural analogue of the naturally occurring (S)-pyroglutamic acid. mdpi.com

The (R)-enantiomer, or (4R)-2-oxoimidazolidine-4-carboxylic acid, is the mirror image of the (S)-form. doronscientific.comchemscene.com While both enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is opposite. This difference in stereochemistry can lead to distinct interactions with other chiral molecules, such as enzymes and receptors in biological systems.

A racemic mixture contains equal amounts (a 50:50 ratio) of the (S)- and (R)-enantiomers. libretexts.org Because the two enantiomers rotate plane-polarized light in equal but opposite directions, a racemic mixture is optically inactive. libretexts.org The synthesis of this compound from achiral starting materials typically results in a racemic product. The separation of these enantiomers, a process known as resolution, is often necessary for pharmaceutical applications. libretexts.org This process can be achieved by reacting the racemic mixture with an enantiomerically pure chiral reagent to form a mixture of diastereomers, which have different physical properties and can be separated. libretexts.org

Spectroscopic Characterization for Stereochemical Assignment

Determining the absolute configuration of the chiral center in this compound and its derivatives requires specialized analytical techniques. Spectroscopic methods are paramount in elucidating the three-dimensional structure of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For chiral compounds like this compound, NMR, particularly when using chiral derivatizing agents, can be used to distinguish between enantiomers.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the signals can help in assigning the structure and stereochemistry.

Detailed ¹H NMR data for the closely related derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, provides a clear example of how this technique is applied. mdpi.com The spectrum, recorded in deuterium (B1214612) oxide (D₂O), shows distinct signals for the protons on the imidazolidine ring. The protons at the C5 position (H-5) are diastereotopic and thus exhibit different chemical shifts, appearing as a doublet of doublets and an apparent triplet. The proton at the chiral center, C4 (H-4), appears as a doublet of doublets due to its coupling with the two different H-5 protons. mdpi.com

¹H NMR Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 2.63 | Singlet (s) | N/A | 3H, NMe |

| 3.50 | Doublet of Doublets (dd) | 9.7, 5.2 | 1H, H-5 |

| 3.72 | Apparent Triplet (t) | 10.0 | 1H, H-5 |

| 4.27 | Doublet of Doublets (dd) | 10.3, 5.2 | 1H, H-4 |

Data sourced from MDPI. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

13C NMR

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms in the heterocyclic ring and the substituent groups provide valuable information about the electronic environment and connectivity.

In a study of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, 13C NMR spectroscopy in deuterium oxide (D₂O) was used for characterization. mdpi.com The observed chemical shifts confirm the cyclic urea (B33335) structure and the presence of the carboxylic acid and N-methyl groups. mdpi.comresearchgate.net The urea carbonyl carbon (C2) resonates significantly downfield, which is characteristic of its electron-deficient nature within the amide-like system. mdpi.com

Table 1: 13C NMR Chemical Shifts (δ) for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid mdpi.comresearchgate.net (Recorded at 100.6 MHz in D₂O)

| Carbon Atom | Chemical Shift (ppm) |

| N-CH₃ | 29.5 |

| C5 | 49.9 |

| C4 | 51.2 |

| C2 (Urea C=O) | 163.5 |

| CO₂H | 175.6 |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules like this compound derivatives. mdpi.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the stereochemistry at the C4 position.

The absolute configuration of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been unequivocally established through single-crystal X-ray diffraction. mdpi.com The compound was found to crystallize in the orthorhombic chiral space group P2₁2₁2₁, a non-centrosymmetric space group that is common for enantiomerically pure compounds. mdpi.comaminer.org The determination of the absolute structure confirms the (S) configuration at the C4 stereocenter. mdpi.com

The crystal structure analysis for this derivative revealed the following unit cell constants:

a = 6.2275(4) Å

b = 8.3963(5) Å

c = 24.9490(14) Å mdpi.comaminer.org

These crystallographic studies not only confirm the absolute stereochemistry but also provide crucial insights into the molecule's conformational preferences and intermolecular interactions in the solid state. mdpi.com

Polarimetry and Optical Rotation Studies

Polarimetry is used to measure the rotation of plane-polarized light by a solution of a chiral compound, a property known as optical activity. The specific rotation, [α], is a characteristic physical property for an enantiomer and is dependent on the wavelength of light, temperature, concentration, and solvent.

The optical activity of this compound and its derivatives confirms their enantiomeric nature. For instance, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been shown to be levorotatory. mdpi.com The specific rotation values for this and other more complex derivatives have been reported under various conditions, highlighting the impact of structure and environment on this property. mdpi.comgoogle.com

Table 2: Specific Rotation Values for this compound Derivatives

| Compound | Specific Rotation [α] | Conditions |

| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | -9.4° | c 1.02 in H₂O, at 24 °C, D-line |

| (4S)-1-methyl-3-{(2S)-2-[N-{(1S)-1-carboxy-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylic acid | -89° | c=1, 5% aqueous sodium hydrogen carbonate, at 25 °C, D-line |

| t-Butyl (4S)-1-methyl-3-[(2R)-2-(methylsulfonyloxy)propionyl]-2-oxoimidazolidine-4-carboxylate | -3.2° | c=2, chloroform, at 25 °C, D-line |

Conformational Preferences and Dynamics

The five-membered imidazolidinone ring is not planar and typically adopts an envelope or twisted half-chair conformation. The specific conformational preferences are dictated by the interplay of steric and electronic effects, including the nature of substituents and the potential for hydrogen bonding.

Intra- and Intermolecular Hydrogen Bonding Networks

The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O) in the this compound scaffold leads to the formation of extensive hydrogen bonding networks. mdpi.com These interactions are fundamental in defining the crystal packing and can influence the conformation of the molecule in the solid state.

In the crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, molecules are linked by a complex network of intermolecular hydrogen bonds to form helical assemblies. mdpi.comaminer.org The analysis reveals a clear preference for the carboxylic acid group to act as a hydrogen bond donor and the urea carbonyl group to function as a hydrogen bond acceptor. mdpi.comresearchgate.net Each molecule participates in three hydrogen bonds with its neighbors within the helix. mdpi.com

Key hydrogen bonding interactions observed include:

The carboxylic acid O-H group donates a hydrogen bond to the urea C=O of a neighboring molecule (O–H···O distances of 2.51 Å and 2.53 Å). researchgate.net

The urea N-H group of one conformer donates a hydrogen bond to the carboxylic acid C=O of another conformer (N–H···O distance of 2.88 Å). researchgate.net

This intricate network of hydrogen bonds stabilizes the crystal lattice and is a key feature of the supramolecular chemistry of this class of compounds. mdpi.com

Influence of Substituents on Ring Conformation

Substituents on the imidazolidinone ring can exert a significant influence on its conformational preferences. The size and electronic nature of the group at C4, as well as substituents on the N1 and N3 atoms, can create steric strain or favorable electronic interactions that bias the ring towards a particular conformation.

The crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid provides a clear example of this influence. The unit cell contains two crystallographically independent conformers, both adopting flattened half-chair conformations. mdpi.com The key difference between them lies in the orientation of the C4 carboxylic acid substituent, which is influenced by the N1-methyl group and the crystal packing forces. mdpi.comresearchgate.net

In one conformer, the carboxylic acid group is in a pseudo-equatorial position.

In the other conformer, the group adopts a pseudo-axial orientation.

This difference is quantified by the C(urea)–N–C–C(carboxyl) torsion angles, which are 145.9° and 109.0° in the two conformers, respectively. researchgate.net This demonstrates that even a small methyl substituent can lead to the existence of multiple stable conformers with distinct substituent orientations within the same crystal lattice. mdpi.com

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules, complementing experimental data from NMR and X-ray crystallography. Methods like Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different possible conformers, predict spectroscopic properties, and analyze electronic structures. researchgate.netekb.eg

For heterocyclic systems similar to this compound, such as thiazolidine-4-carboxylic acid derivatives, DFT calculations at levels like B3LYP have been successfully employed for geometry optimization and to understand molecular structure. ekb.egresearchgate.net These theoretical studies can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers for interconversion between them.

While specific computational studies on the parent this compound are not widely reported, the application of these methods would be expected to:

Determine the most stable ring pucker (envelope vs. twisted form).

Predict the preferred orientation (axial vs. equatorial) of the carboxylic acid group.

Analyze the energetic impact of substituents at various positions on the ring.

Simulate vibrational spectra to aid in the interpretation of experimental IR and Raman data.

Such computational insights are invaluable for understanding the structure-property relationships that govern the behavior of these molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the geometries, energies, and other properties of molecules. For this compound and its derivatives, DFT calculations can provide valuable insights into their stereochemistry and conformational preferences.

DFT calculations on related imidazolidine-2,4-dione derivatives have been used to determine the most stable tautomeric forms of the molecule. doaj.orgedu.krd Similar calculations for this compound would involve optimizing the geometry of different possible conformers to find the lowest energy (most stable) structures. These conformers would arise from the puckering of the five-membered ring and the orientation of the carboxylic acid group.

The imidazolidinone ring typically adopts a twisted or envelope conformation to minimize steric strain. For a derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, X-ray crystallography has shown that the ring exists in a flattened half-chair conformation. mdpi.com In this particular crystal structure, two distinct conformers were observed, one with the carboxylic acid group in a pseudo-equatorial position and the other in a pseudo-axial position. mdpi.com DFT calculations can be used to determine the relative energies of these conformers in the gas phase or in solution, which may differ from the solid-state structure due to packing forces.

Key parameters that can be calculated using DFT include:

Relative Energies: The energy difference between various conformers (e.g., axial vs. equatorial carboxylic acid group) can be calculated to predict their relative populations at equilibrium.

Geometrical Parameters: Bond lengths, bond angles, and dihedral (torsion) angles can be precisely calculated and compared with experimental data where available. For example, the Curea–N–C–Ccarboxyl torsion angles in the two conformers of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid were found to be 145.9° and 109.0°. mdpi.com

Vibrational Frequencies: These calculations can confirm that an optimized structure is a true energy minimum and can be used to predict the infrared (IR) spectrum of the molecule.

Electronic Properties: DFT can also be used to calculate properties like the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity. nih.govugm.ac.idmdpi.com

A hypothetical DFT study on the (4S) and (4R) enantiomers of this compound might yield the following data for the most stable conformers:

| Parameter | (4S)-axial conformer | (4S)-equatorial conformer | (4R)-axial conformer | (4R)-equatorial conformer |

|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.5 | 0.0 | 0.5 | 0.0 |

| Dipole Moment (Debye) | 3.8 | 4.2 | 3.8 | 4.2 |

| HOMO Energy (eV) | -7.1 | -7.0 | -7.1 | -7.0 |

| LUMO Energy (eV) | -0.9 | -1.0 | -0.9 | -1.0 |

This table is generated based on expected trends for similar molecules and is for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides a static picture of a few stable conformers, MD simulations can explore the dynamic behavior of a molecule over time, including conformational changes and interactions with its environment (e.g., solvent molecules). nih.gov

For this compound, an MD simulation would typically start with an optimized geometry from DFT calculations. The molecule would then be placed in a simulated "box," often filled with solvent molecules like water, to mimic its behavior in solution. The forces between all atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements over a period of time, typically nanoseconds to microseconds.

MD simulations can be used to investigate:

Conformational Landscapes: By tracking the molecular geometry over time, MD simulations can reveal the different conformations the molecule can adopt, the frequency of transitions between them, and the energy barriers for these transitions. This provides a more complete picture of the molecule's flexibility than static DFT calculations alone.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how the solvent affects conformational preferences. Hydrogen bonding between the carboxylic acid and urea moieties of the molecule and the surrounding water molecules can play a significant role in stabilizing certain conformations. iitg.ac.in

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energy differences between different states, which can be more accurate than the electronic energy differences from DFT for predicting conformational equilibria in solution.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study how derivatives of this compound might aggregate or interact with each other, which is relevant for understanding crystallization and self-assembly processes. worktribe.com

A hypothetical MD simulation of this compound in water could provide data on the average dihedral angles and the prevalence of different ring puckering states:

| Parameter | (4S)-2-oxoimidazolidine-4-carboxylic acid | (4R)-2-oxoimidazolidine-4-carboxylic acid |

|---|---|---|

| Average C4-N3-C2-N1 Dihedral Angle (degrees) | -15.2 ± 5.1 | 15.2 ± 5.1 |

| Average N1-C5-C4-N3 Dihedral Angle (degrees) | 25.8 ± 6.3 | -25.8 ± 6.3 |

| Population of Equatorial Conformer (%) | 75 | 75 |

| Population of Axial Conformer (%) | 25 | 25 |

| Average Number of Water H-bonds to Solute | 5.3 | 5.3 |

This table is generated based on expected trends for similar molecules and is for illustrative purposes.

Together, DFT and MD simulations provide a comprehensive understanding of the stereochemistry and conformational dynamics of this compound and its derivatives, which is essential for predicting their behavior in different environments and for designing new molecules with specific properties.

Advanced Synthetic Methodologies for 2 Oxoimidazolidine 4 Carboxylic Acid and Its Analogs

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for accessing specific stereoisomers of 2-oxoimidazolidine-4-carboxylic acid, which often exhibit distinct biological activities. The primary strategies involve the use of chiral auxiliaries, enantioselective catalysts (both organic and metal-based), and biocatalytic methods.

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. Evans' oxazolidinones are a prominent class of auxiliaries used in asymmetric alkylations and aldol (B89426) reactions, which can be key steps in constructing the precursors to the 2-oxoimidazolidine ring system. researchgate.netrsc.org

In one approach, a chiral auxiliary, such as an Evans' oxazolidinone, is acylated with a suitable fragment. The auxiliary then directs the stereoselective alkylation or amination of the α-carbon. Subsequent cleavage of the auxiliary and cyclization yields the desired chiral this compound derivative. For instance, the acylation of (S)-4-(1-methylethyl)-oxazolidin-2-one with 2-bromoacyl halides provides a substrate for diastereoselective reactions. researchgate.net

A dynamic kinetic resolution has been demonstrated using the 2-oxoimidazolidine-4-carboxylate structure itself as a chiral auxiliary. researchgate.net In this process, the reaction of tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate with benzylamine (B48309) predominantly afforded the (S,R) diastereomer in nearly quantitative yield, showcasing the high level of stereocontrol exerted by the chiral imidazolidinone core. researchgate.net

Table 1: Example of Chiral Auxiliary Mediated Synthesis

| Chiral Auxiliary Precursor | Reactant | Key Transformation | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| tert-butyl (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate | Benzylamine | Stereospecific Amination (Dynamic Kinetic Resolution) | High (Predominantly S,R product) | researchgate.net |

| N-acylthiazolidinethione (syn-aldol product) | Me₃SiN₃ | Modified Curtius Rearrangement / Intramolecular Cyclization | High (Single diastereomer obtained) | nih.gov |

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. Imidazolidinone-based catalysts, famously developed by MacMillan, are highly effective in a range of reactions. princeton.edu These catalysts typically operate via the formation of a transient iminium ion by reacting with an α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, facilitating nucleophilic attack with high stereocontrol.

For the synthesis of structures related to the 2-oxoimidazolidine core, an organocatalytic approach could involve an asymmetric Michael addition or Friedel-Crafts alkylation to an α,β-unsaturated precursor, catalyzed by a chiral imidazolidinone. beilstein-journals.org The resulting product, containing the newly formed stereocenter, could then be further elaborated and cyclized to form the target heterocycle. The efficiency of these catalysts has been demonstrated in Friedel-Crafts alkylations of N-methylpyrrole with α,β-unsaturated aldehydes, where immobilization of the catalyst on a polymer support was also explored. beilstein-journals.org

Table 2: Organocatalytic Transformations Relevant to Precursor Synthesis

| Catalyst Type | Reaction | Key Intermediate | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| MacMillan Imidazolidinone | Diels-Alder Reaction | Iminium Ion | High (e.g., 99% e.e.) | |

| MacMillan Imidazolidinone | Friedel-Crafts Alkylation | Iminium Ion | High (e.g., 90-99% e.e.) | princeton.edu |

Transition metal catalysis provides powerful tools for asymmetric C-N and C-C bond formation. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. rsc.org

Palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes using chiral pyridine-oxazoline ligands has been shown to produce chiral imidazolidin-2-ones with excellent enantioselectivities. mdpi.com This method constructs the heterocyclic core and its stereocenters in a single step from acyclic precursors. Another notable strategy is the Cu(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas. mdpi.com This reaction, employing a bidentate oxazoline (B21484) ligand, affords chiral imidazolidinones in good yields and with high to excellent enantioselectivity. mdpi.com The choice of ligand and the presence of a basic medium are critical for achieving high levels of asymmetric induction. mdpi.com

Table 3: Metal-Catalyzed Asymmetric Synthesis of Imidazolidinones

| Metal/Ligand System | Reaction Type | Substrate | Yield | Enantioselectivity (e.e.) | Reference |

|---|---|---|---|---|---|

| Palladium / Pyridine-Oxazoline | Intermolecular Asymmetric Diamination | 1,3-Dienes | High | Excellent | mdpi.com |

| Copper(II) / Bidentate Oxazoline | Intramolecular Asymmetric Cyclization | N-Alkenyl Ureas | Moderate to Good | High to Excellent | mdpi.com |

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations, often under mild, environmentally benign conditions. While specific enzymatic routes directly to this compound are not extensively documented in the provided sources, general biocatalytic strategies can be applied to its synthesis. uni-greifswald.de

One potential approach is the kinetic resolution of a racemic precursor, such as a diamine or an amino acid derivative, using hydrolases like lipases or proteases. The enzyme would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. Another strategy involves the use of oxidoreductases for the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be converted to the target molecule. The synthesis of key precursors for pharmaceuticals has successfully incorporated enzymatic ketone reduction (KRED) to set stereocenters with high selectivity. uni-greifswald.de Such methods could be adapted to generate chiral intermediates on the pathway to this compound.

Enantioselective Catalysis

Novel Cyclization Reactions to the 2-Oxoimidazolidine Core

Recent research has focused on developing novel and efficient methods for constructing the 2-oxoimidazolidine ring system. These methods often feature mild reaction conditions, high regioselectivity, and catalytic efficiency.

One innovative approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles. mdpi.com This method proceeds via an intramolecular cyclization to form a 5-methoxyimidazolidine-2-one intermediate, followed by the elimination of methanol (B129727) to generate an iminium cation. This cation is then trapped by a nucleophile to yield 4-substituted imidazolidin-2-ones with excellent regioselectivity. mdpi.com

Gold-catalyzed reactions have also emerged as a powerful tool. mdpi.com A 5-exo-dig cyclization of propargyl ureas, catalyzed by AuCl, efficiently produces imidazolidinones under mild conditions. mdpi.com Similarly, silver-catalyzed reactions can promote N-cyclization through hydroamination, where the chemoselectivity between N- and O-cyclization can be controlled by the choice of a gold or silver catalyst. mdpi.com

Furthermore, copper-catalyzed intramolecular oxidative amination represents another modern strategy. mdpi.com This procedure uses a simple copper source and an oxidant like Dess-Martin periodinane (DMP). The mechanism is proposed to involve the formation of an amidyl radical, which undergoes a 5-exo-trig cyclization to afford the imidazolidinone ring. mdpi.com Visible light-induced photoredox catalysis has also been employed for the diastereoselective intramolecular cyclization of 1,2-diamine derivatives to form highly substituted imidazolidines. nih.gov

Table 4: Summary of Novel Cyclization Methodologies

| Methodology | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization/Substitution | Acid (e.g., H₂SO₄) | (2,2-Diethoxyethyl)ureas | Excellent regioselectivity | mdpi.com |

| 5-exo-dig Cyclization | AuCl | Propargyl ureas | Mild conditions | mdpi.com |

| Intramolecular Oxidative Amination | Copper(II) 2-ethylhexanoate (B8288628) / DMP | N-Alkenyl Ureas | Amidyl radical cyclization | mdpi.com |

| Photoredox Cyclization | Ru(bpy)₃Cl₂ / Visible Light | 1,2-Diamine derivatives | High diastereoselectivity | nih.gov |

Phosgene-Mediated Cyclization Routes

Phosgene (B1210022) (COCl₂) serves as a highly reactive and efficient C1 electrophile for the formation of the cyclic urea (B33335) core of this compound and its analogs. This method typically involves the reaction of a 1,2-diamine precursor with phosgene or a phosgene equivalent in the presence of a base.

A clear example is the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. mdpi.compreprints.org In this procedure, the starting material, (S)-2-amino-3-(methylamino)propionic acid, is dissolved in water and treated with a base, such as sodium bicarbonate (NaHCO₃), to neutralize the amino acid and facilitate the reaction. mdpi.compreprints.org A solution of phosgene in toluene (B28343) is then added to the cooled aqueous mixture. The phosgene reacts with the two amino groups of the precursor, leading to cyclization and the formation of the desired imidazolidinone ring. The reaction proceeds at room temperature over several hours. mdpi.compreprints.org Following the reaction, purification often involves ion-exchange chromatography to convert the resulting sodium salt into the free carboxylic acid. mdpi.compreprints.org

Table 1: Example of Phosgene-Mediated Cyclization

| Precursor | Carbonylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| (S)-2-amino-3-(methylamino)propionic acid | Phosgene (COCl₂) in Toluene | Sodium Bicarbonate (NaHCO₃) | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | mdpi.compreprints.org |

Alternative Carbonylating Agents

Due to the high toxicity and hazardous nature of phosgene gas, significant research has been directed toward safer, solid, or liquid phosgene equivalents. These reagents offer comparable reactivity for the synthesis of cyclic ureas like this compound while being easier to handle, store, and transport. researchgate.net

Key alternatives include:

Triphosgene (B27547) (Bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes into three equivalents of phosgene in situ. It is often used for similar cyclization reactions under milder conditions. researchgate.net For instance, the synthesis of 2-oxo-oxazolidine-4-carboxylic acid, a related oxygen-containing heterocycle, has been achieved using serine and triphosgene. google.com A similar strategy is employed for the synthesis of 2-oxothiazolidine-4-carboxylic acid from L-cysteine using triphosgene in a two-phase system (toluene/water) with a base like NaOH. google.com This approach is directly analogous to the synthesis of the target imidazolidinone from a diamino acid precursor.

Carbonyldiimidazole (CDI): A mild and highly selective carbonylating agent. rsc.org It reacts with amines to form imidazole-1-carboxamides, which can then undergo intramolecular cyclization. CDI is particularly useful when sensitive functional groups are present in the precursor molecule.

Chloroformates: Reagents like methyl chloroformate and phenyl chloroformate can also be used for cyclization. google.comnih.gov The synthesis of L-2-oxothiazolidine-4-carboxylic acid has been demonstrated using various chloroformates, including methyl, phenyl, and vinyl chloroformate, by reacting them with L-cysteine hydrochloride in the presence of a base. google.com

Reaction of Imidazole (B134444) with Chloroacetic Acid

The reaction between imidazole and chloroacetic acid (or its esters) is a well-established method for the N-alkylation of the imidazole ring. This reaction, however, leads to the formation of imidazol-1-yl-acetic acid. It does not produce the this compound structure. The latter is a saturated, cyclic urea, whereas the product of this reaction is an N-substituted derivative of the aromatic imidazole ring. Therefore, this pathway is not a viable synthetic route for the target compound.

Cyclization of Diaminomaleic Acid

The cyclization of a diaminosuccinic acid derivative (the saturated form of diaminomaleic acid) is a conceptually direct route to 2-oxoimidazolidine-4,5-dicarboxylic acid, a close analog of the target compound. This approach would involve reacting the diamino acid with a suitable carbonylating agent, such as those discussed previously (e.g., phosgene, triphosgene, CDI), to form the cyclic urea structure. While this represents a plausible synthetic strategy based on fundamental organic chemistry principles, specific examples detailing the cyclization of diaminomaleic or diaminosuccinic acid to form the corresponding 2-oxoimidazolidine ring are not extensively documented in the reviewed literature.

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse library of analogs. Functionalization can be targeted at the carboxylic acid moiety or the nitrogen atoms of the imidazolidine (B613845) ring.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is a versatile handle for derivatization through standard organic transformations. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

Esterification: The carboxylic acid can be converted to various esters. For example, benzyl (B1604629) and t-butyl esters of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid have been synthesized as intermediates for further reactions. google.com These esters serve as protecting groups for the carboxylic acid, allowing for selective reactions elsewhere on the molecule.

Amide and Hydroxyamide Formation: Coupling of the carboxylic acid with amines or hydroxylamines yields the corresponding amides or hydroxyamides. A series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were synthesized as potent inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov This transformation highlights the importance of the carboxylic acid moiety as a key point for introducing pharmacophoric groups. nih.gov

Table 2: Examples of Derivatization at the Carboxylic Acid Moiety

| Starting Material | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Esterification | Benzyl alcohol or isobutylene | Benzyl or t-butyl ester | google.com |

| N-Substituted-2-oxoimidazolidine-4-carboxylic acid | Amide Coupling | Hydroxylamine (or substituted hydroxylamines), coupling agents | Hydroxyamide | nih.gov |

N-Substitution Reactions on the Imidazolidine Ring

The nitrogen atoms at the N1 and N3 positions of the imidazolidine ring can be functionalized through alkylation or acylation reactions, provided one of the nitrogens has a free N-H bond.

N-Alkylation: Alkyl groups can be introduced on the ring nitrogen. Often, this is achieved by using an N-alkylated precursor for the cyclization reaction, as seen in the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid from an N-methylated diamine. mdpi.compreprints.org

N-Acylation: The less sterically hindered nitrogen (typically N3 if N1 is already substituted) can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. google.comsemanticscholar.org For instance, a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester has been reacted with 2-bromopropionic acid chloride to yield the corresponding (4S)-1-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester. google.com This N-acylation step is pivotal in the synthesis of more complex derivatives, such as certain ACE inhibitors. google.com

Table 3: Examples of N-Substitution Reactions

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| (S)-2-amino-3-(methylamino)propionic acid | Cyclization of N-alkylated precursor | Phosgene, NaHCO₃ | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | mdpi.compreprints.org |

| (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid ester | N-Acylation | 2-Bromopropionic acid chloride | (4S)-1-Methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylic acid ester | google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid |

| (S)-2-amino-3-(methylamino)propionic acid |

| Phosgene |

| Triphosgene (Bis(trichloromethyl) carbonate) |

| Carbonyldiimidazole (CDI) |

| Methyl chloroformate |

| Phenyl chloroformate |

| Vinyl chloroformate |

| Imidazol-1-yl-acetic acid |

| Chloroacetic acid |

| Diaminomaleic acid |

| Diaminosuccinic acid |

| 2-oxo-oxazolidine-4-carboxylic acid |

| Serine |

| 2-oxothiazolidine-4-carboxylic acid |

| L-cysteine |

| 2-Bromopropionic acid chloride |

Stereoselective Introduction of Additional Chiral Centers

The synthesis of analogs of this compound with multiple stereocenters is a significant challenge that requires precise control over stereochemistry. The existing chirality at the C4 position of the imidazolidinone ring can be leveraged to direct the stereochemical outcome of subsequent reactions, a strategy central to diastereoselective synthesis.

One prominent strategy involves the use of the 2-oxoimidazolidine-4-carboxylate framework as a chiral auxiliary. This approach is exemplified in a process for preparing optically active 2-oxoimidazolidine derivatives with high stereoselectivity. google.com In this method, an ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is condensed with a reactive derivative of a (2R)-2-sulfonyloxypropionic acid. google.com This reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the propionic acid's chiral center. The result is the stereoselective formation of a product with an (S,S) configuration at the newly formed bond, demonstrating the effective transfer of chirality. google.com This method avoids racemization and provides a reliable route to diastereomerically pure compounds. google.com

The table below outlines a specific example of this stereoselective reaction.

| Reactant 1 | Reactant 2 | Key Condition | Product Configuration |

| (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester | (2R)-2-(p-toluenesulfonyloxy)propionic acid chloride | Potassium t-butoxide, THF, -50°C | (4S)-1-methyl-3-[(2S)-...]-2-oxoimidazolidine-4-carboxylate |

This table illustrates the inversion of stereochemistry during the introduction of a new chiral center, as described in the patent literature. google.com

Furthermore, the principles of asymmetric synthesis using chiral auxiliaries, such as those popularized by David A. Evans with oxazolidinones, are broadly applicable to the imidazolidinone system. capes.gov.br These auxiliaries control the stereochemical course of reactions like alkylations and aldol condensations. By attaching an acyl group to the nitrogen of the chiral 2-oxoimidazolidine ring, the steric bulk of the auxiliary directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to others. Subsequent cleavage of the auxiliary releases the enantiomerically enriched product containing the new chiral center.

Process Intensification and Green Chemistry in Synthesis

Modern synthetic chemistry places increasing emphasis on developing processes that are not only efficient but also environmentally benign. For the synthesis of this compound and its analogs, several green chemistry and process intensification strategies are being explored.

Solvent-Free Reactions

A significant advancement in green synthesis is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, often eliminating the need for bulk solvents. acs.orgnih.gov This approach has been successfully applied to the synthesis of hydantoins, the broader class of compounds to which this compound belongs.

In a typical mechanochemical synthesis, amino acid esters and a cyanate (B1221674) source are milled together in a planetary ball mill. acs.orgresearchgate.net The reaction proceeds through a ureido ester intermediate, which then undergoes a base-catalyzed cyclization to form the hydantoin (B18101) ring. acs.org This solvent-free or liquid-assisted grinding (LAG) methodology offers several advantages, including reduced waste, simplified purification, and often, shorter reaction times and higher yields compared to traditional solution-phase synthesis. acs.orgacs.org

The table below summarizes the key features of mechanochemical hydantoin synthesis.

| Technique | Reactants | Key Features | Advantages |

| Planetary Ball Milling | Amino ester hydrochlorides, Potassium cyanate | One-pot, two-step protocol; solid-state reaction | Eco-friendly, no bulk organic solvents, good yields, no purification needed. acs.orgnih.gov |

| Liquid-Assisted Grinding (LAG) | Dipeptides, 1,1'-Carbonyldiimidazole (CDI) | Use of minimal solvent to facilitate reaction | Higher yields and easier purification compared to solution methods. acs.org |

This table highlights the benefits of solvent-free mechanochemical approaches for the synthesis of the core hydantoin structure.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, represents a major step in process intensification. By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. nih.govthieme-connect.de

The Bucherer–Bergs reaction, a classic method for hydantoin synthesis, has been adapted to continuous flow conditions. thieme-connect.dedigitellinc.comdigitellinc.com In this setup, solutions of the starting materials (e.g., a carbonyl compound, cyanide source, and ammonium (B1175870) carbonate) are pumped through a heated and pressurized reactor. thieme-connect.de The small reactor volume and enhanced heat and mass transfer in the flow system allow for significantly reduced reaction times and can lead to almost quantitative conversions, even for substrates with low solubility. thieme-connect.de This approach not only intensifies the process but also improves safety, particularly when handling hazardous reagents like cyanides. nih.gov A semi-continuous flow process has also been developed that utilizes gaseous reagents like oxygen and carbon dioxide, further enhancing the sustainability of hydantoin synthesis. nih.gov

Sustainable Reagent Selection

The principles of green chemistry encourage the use of reagents that are less toxic and more sustainable. In the context of this compound synthesis, this involves replacing hazardous traditional reagents with safer alternatives and employing catalytic methods.

One key area of improvement is the replacement of highly toxic phosgene, a traditional reagent for forming the cyclic urea structure. An improved synthesis for the related L-2-oxothiazolidine-4-carboxylic acid was developed that avoids phosgene, making the process less hazardous. nih.gov The use of carbon dioxide (CO2) as a C1 source in flow synthesis is another green alternative, as CO2 is abundant, non-toxic, and renewable. nih.gov

Reactivity and Reaction Mechanisms of 2 Oxoimidazolidine 4 Carboxylic Acid

Ring-Opening and Ring-Closure Dynamics

The formation and cleavage of the imidazolidinone ring are fundamental aspects of its chemistry.

Ring-Closure: The synthesis of the 2-oxoimidazolidine ring typically involves the cyclization of a 1,2-diamine precursor with a carbonylating agent. A common method is the reaction of a compound like (S)-2-amino-3-(methylamino)propionic acid with phosgene (B1210022) (COCl₂) or a phosgene equivalent. mdpi.com Computational studies using density functional theory (DFT) on the synthesis of related imidazolidinones from diamines and urea (B33335) show that the reaction proceeds via two nucleophilic attack steps, each eliminating an ammonia (B1221849) molecule to form the ring. nih.govresearchgate.net Water has been found to act as a catalyst in these reactions by serving as a proton exchange bridge, which significantly lowers the activation energy barriers for cyclization. nih.govresearchgate.net Alternative, more sustainable methods for ring closure include the catalytic conversion of ethylenediamine (B42938) carbamate (B1207046) using heterogeneous catalysts like CeO₂, which avoids hazardous reagents like phosgene. acs.org

Ring-Opening: The imidazolidinone ring can be opened under specific conditions. For the related oxazolidin-2-one systems, nucleophilic attack by strong nucleophiles such as Grignard reagents on the carbonyl carbon of the ring leads to ring-opening and the formation of tertiary carboxylic amides. researchgate.net This type of reaction suggests that the urea carbonyl of 2-oxoimidazolidine-4-carboxylic acid is also susceptible to nucleophilic attack, which would result in cleavage of the C2-N1 or C2-N3 bond and formation of a linear urea derivative. The stability of the ring is significant, but under forcing conditions or with potent reagents, its integrity can be compromised. Furthermore, in analogous heterocyclic systems like 2-substituted thiazolidine-4-carboxylic acids, ring-opening and re-closure is a proposed mechanism for epimerization at the C2 position, indicating a dynamic equilibrium under certain conditions. researchgate.net

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group at the C4 position is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through standard transformations such as esterification and amidation.

The conversion of the carboxylic acid to an ester is a common and crucial transformation. The Fischer-Speier esterification is a widely used method, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent (in large excess) or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, forming a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

| Reagent/Method | Conditions | Description |

| Fischer-Speier | Alcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄, TsOH), heat | Equilibrium-driven reaction suitable for simple alcohols. masterorganicchemistry.comcerritos.edu |

| SOCl₂ then Alcohol | 1. Thionyl chloride (SOCl₂) to form acyl chloride. 2. Addition of alcohol. | A two-step process that proceeds via a highly reactive acyl chloride intermediate, avoiding equilibrium. google.com |

| DCC/DMAP | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), alcohol | A mild coupling method, often used for acid-sensitive substrates or for forming esters with secondary or tertiary alcohols. luxembourg-bio.com |

The synthesis of amides from the carboxylic acid group is another key transformation, often employed in medicinal chemistry to create compounds with biological activity. nih.gov This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. hepatochem.com

Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.comyoutube.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form a more reactive intermediate and suppress side reactions. nih.gov

A general mechanism using EDC/HOBt involves:

Reaction of the carboxylic acid with EDC to form a reactive O-acylisourea intermediate.

This intermediate can be attacked by the amine directly or, more efficiently, it can react with HOBt to form an active HOBt ester.

The amine then attacks the active ester, which is highly reactive, to form the amide bond and release HOBt. nih.gov

| Reagent/Method | Conditions | Description |

| EDC, HOBt, DMAP | EDC, HOBt (catalytic), DMAP, amine, solvent (e.g., CH₃CN) | An effective protocol for forming amides, particularly with electron-deficient amines. nih.gov |

| Carbodiimides (DCC, DIC) | DCC or DIC, amine, often with an additive like HOBt or DMAP | Widely used for peptide synthesis and general amidation; the dicyclohexylurea (DCU) byproduct from DCC is insoluble and can be filtered off. luxembourg-bio.comhepatochem.com |

| Acyl Halide Method | 1. Convert acid to acyl chloride (e.g., with SOCl₂). 2. React with amine. | A robust but often harsh method due to the high reactivity of the acyl chloride intermediate. hepatochem.com |

An example of this reaction is the synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, which have been investigated as potent matrix metalloproteinase-13 inhibitors. nih.gov

Reactions Involving the Urea Moiety

The cyclic urea moiety contains two nitrogen atoms and a carbonyl group, which are all potential sites for chemical reactions. The N-H groups of the urea are nucleophilic and can participate in reactions such as acylation and alkylation. For instance, derivatives of this compound ester can be acylated at the N3 position by reacting with an acid chloride in the presence of a base. google.com This reaction is a key step in the synthesis of more complex molecules and demonstrates the nucleophilicity of the ring nitrogen. google.com

The urea carbonyl group and the N-H groups are also excellent hydrogen bond donors and acceptors. mdpi.com X-ray crystal structure analysis of a methylated derivative revealed a preference for the carboxylic acid group to act as a hydrogen bond donor and for the urea unit to be a hydrogen bond acceptor. mdpi.com This hydrogen-bonding capability influences the compound's physical properties and its interactions with other molecules, such as biological receptors.

Regioselectivity and Stereoselectivity in Chemical Reactions

Chiral derivatives of this compound have proven to be valuable as chiral auxiliaries, particularly in stereoselective synthesis. The rigid, five-membered ring structure provides a well-defined steric environment that can effectively control the facial selectivity of reactions occurring on a substituent attached to one of the ring nitrogens.

A notable application is in dynamic kinetic resolution for the stereoselective alkylation of α-bromo amides. nih.gov In this process, a diastereomeric mixture of an N-acyl derivative of a 2-oxoimidazolidine-4-carboxylate ester is reacted with a nucleophile. The chiral auxiliary directs the attack of the nucleophile to one face of the molecule, leading to a single major stereoisomer in the product. This high degree of stereocontrol is attributed to the specific conformation of the chiral auxiliary, which shields one face of the reacting center from attack.

Similarly, stereoselectivity is crucial in the synthesis of complex, optically active 2-oxoimidazolidine derivatives. For example, the condensation reaction between (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester and a reactive derivative of (2R)-propionic acid proceeds stereoselectively to yield a product with a specific (S,S,S) configuration, demonstrating inversion of configuration at one of the chiral centers. google.com

| Reaction | Substrates | Reagents/Conditions | Outcome |

| Stereoselective Alkylation | Diastereomeric mixture of tert-butyl (4S)-3-[(2RS)-2-bromoacyl]-1-methyl-2-oxoimidazolidine-4-carboxylates and a malonic ester enolate. | Hexamethylphosphoramide (HMPA) | Predominantly affords the (S,R)-alkylated product in good yields. The chiral auxiliary controls the stereochemistry of the newly formed C-C bond. |

| Stereoselective Acylation | (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester and (2R)-2-(p-toluenesulfonyloxy)propionic acid chloride. | Potassium t-butoxide, Tetrahydrofuran (THF) | Forms the (S,R) acylated product, which is an intermediate in the stereoselective synthesis of more complex derivatives. google.com |

Mechanistic Investigations using Computational and Spectroscopic Techniques

The structure, reactivity, and reaction mechanisms of this compound and its derivatives have been elucidated using a combination of spectroscopic and computational methods.

Spectroscopic Techniques: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are routinely used to characterize the structure of the parent compound and its reaction products. mdpi.comgoogle.com High-resolution mass spectrometry is employed to confirm the elemental composition. mdpi.com A single-crystal X-ray diffraction study on (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid provided definitive proof of its structure and absolute stereochemistry. mdpi.com The X-ray analysis revealed that the compound crystallizes with two distinct conformers in the unit cell, which are linked by an extensive network of hydrogen bonds. This detailed structural information helps explain the compound's physical properties and intermolecular interactions. mdpi.com

Computational Techniques: Density Functional Theory (DFT) has been used extensively to investigate reaction mechanisms involving imidazolidinone structures. DFT calculations have been applied to understand the ring-closure reaction to form the imidazolidinone core, revealing the catalytic role of water in lowering activation barriers. nih.govresearchgate.net Computational studies have also been crucial in explaining the stereochemical outcomes of reactions where imidazolidinones are used as organocatalysts. nih.govacs.org For instance, calculations have shown how the catalyst's conformation, particularly the orientation of bulky substituents, dictates the facial selectivity of cycloaddition reactions by creating different activation energy barriers for competing reaction pathways. nih.govacs.org These theoretical models provide powerful insights that complement experimental findings and aid in the rational design of new catalysts and reactions.

Reaction Pathway Elucidation

The formation of the 2-oxoimidazolidine ring system, a core feature of this molecule, typically proceeds through an intramolecular cyclization of a linear precursor. A common synthetic route involves the reaction of a diamine-containing carboxylic acid derivative with a carbonylating agent, such as phosgene or a phosgene equivalent.

A plausible reaction pathway for the synthesis of this compound starts from an N-protected derivative of 2,3-diaminopropionic acid. The general mechanism involves a sequential intermolecular and intramolecular nucleophilic acyl substitution. mdpi.com

Step 1: Formation of an Isocyanate or Carbamoyl (B1232498) Chloride Intermediate The more nucleophilic α-amino group of the 2,3-diaminopropionic acid derivative reacts with the carbonylating agent. For instance, with phosgene, this initial attack forms a carbamoyl chloride intermediate.

Step 2: Intramolecular Cyclization The terminal amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This cyclization step leads to the formation of a tetrahedral intermediate. The formation of this tetrahedral intermediate is often the rate-determining step in the cyclization of related hydantoic acid amides. rsc.org

Step 3: Ring Closure and Deprotonation The tetrahedral intermediate collapses, eliminating a leaving group (e.g., a chloride ion in the case of a carbamoyl chloride intermediate) to form the stable five-membered imidazolidinone ring. A final deprotonation step yields the neutral this compound.

The table below outlines the key intermediates and the type of reaction for each step in the proposed pathway.

| Step | Starting Material | Reagent | Key Intermediate | Reaction Type |

| 1 | N-protected 2,3-diaminopropionic acid | Phosgene | Carbamoyl chloride | Nucleophilic Acyl Substitution |

| 2 | Carbamoyl chloride intermediate | - | Tetrahedral intermediate | Intramolecular Nucleophilic Attack |

| 3 | Tetrahedral intermediate | - | Protonated 2-oxoimidazolidine ring | Elimination |

| 4 | Protonated 2-oxoimidazolidine ring | Base | This compound | Deprotonation |

This pathway is consistent with established mechanisms for the formation of cyclic ureas from diamines and carbonylating agents. mdpi.com

Transition State Analysis

The rate-determining step is typically the ring-forming intramolecular nucleophilic attack. The transition state for this step involves the approach of the terminal nitrogen nucleophile to the electrophilic carbonyl carbon. The geometry of this transition state is crucial in determining the activation energy of the reaction.

For the intramolecular cyclization (Step 2), the transition state is characterized by:

An elongated C-N bond being formed.

The geometry around the carbonyl carbon changing from trigonal planar towards tetrahedral.

Significant charge separation, which can be stabilized by a polar solvent.

Computational studies on the base-catalyzed cyclization of propargylic ureas to imidazolidin-2-ones have provided insights into the energetics of such ring closures. acs.org Although the substrate is different, the fundamental nature of the intramolecular nucleophilic attack to form the five-membered ring is analogous. These studies indicate that the Gibbs free energy of activation for the cyclization step is a key factor in the reaction's feasibility.

The table below presents hypothetical, yet plausible, relative energy levels for the key species in the intramolecular cyclization step, based on general principles and data from related systems.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Key Structural Features |

| Reactant | Carbamoyl chloride intermediate | 0 | Linear precursor |

| TS1 | Transition state for C-N bond formation | +15 to +25 | Partially formed C-N bond; developing tetrahedral character at carbonyl carbon |

| Intermediate | Tetrahedral intermediate | +5 to +10 | Fully formed C-N bond; sp3 hybridized carbonyl carbon |

| TS2 | Transition state for leaving group departure | +10 to +20 | Elongating C-Cl bond; reforming C=O double bond |

| Product | Protonated 2-oxoimidazolidine ring | -10 to -20 | Stable five-membered ring |

Note: The energy values are illustrative and intended to represent the general energetic profile of the reaction.

Biological and Biochemical Studies of 2 Oxoimidazolidine 4 Carboxylic Acid

Interaction with Biological Macromolecules

The 2-oxoimidazolidine-4-carboxylic acid framework is a key structural component in the design of molecules that interact with biological macromolecules. Research has primarily focused on its role in creating potent enzyme inhibitors.

The rigid, heterocyclic structure of this compound provides a valuable template for developing inhibitors that can fit into the active sites of specific enzymes.

Derivatives of this compound have been extensively studied as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. The core structure is a component of the ACE inhibitor Imidapril (B193102). mdpi.comresearchgate.net

Studies have shown that (4S)-1-Alkyl-3-acyl-2-oxoimidazolidine-4-carboxylic acid derivatives are potent ACE inhibitors. The inhibitory activity is highly dependent on the stereochemistry of the molecule, with compounds having the (S,S,S) configuration demonstrating the most potent activity. google.com Dicarboxylic acid derivatives, in particular, have shown very high in vitro ACE inhibitory activities, with IC50 values in the nanomolar and sub-nanomolar range. nih.gov For instance, certain dicarboxylic acids in this series exhibit IC50 values ranging from 1.1 x 10⁻⁸ M to 1.5 x 10⁻⁹ M. nih.gov The structure-activity relationship (SAR) studies indicate that the N-ring must contain a carboxylic acid to mimic the C-terminal carboxylate of natural ACE substrates, and large hydrophobic heterocyclic rings tend to increase potency.

| Compound Type | Configuration | Potency (IC50) |

|---|---|---|

| Dicarboxylic Acids (3a-n) | S,S,S | 1.1 x 10⁻⁸ M to 1.5 x 10⁻⁹ M |

Beyond ACE, the this compound scaffold has been utilized to design inhibitors for other enzymes. A notable example is the development of potent inhibitors for Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix and associated with conditions like osteoarthritis.

A series of this compound hydroxyamides were designed and synthesized as MMP-13 inhibitors. nih.gov These compounds demonstrated potent inhibition of the enzyme. Specifically, analogues featuring 4-(4-fluorophenoxy)phenyl and 4-(naphth-2-yloxy)phenyl groups as the P1' moieties were found to be highly potent, with IC50 values in the low nanomolar range. nih.gov

| Compound Analogue (P1' Group) | IC50 |

|---|---|

| 4-(4-fluorophenoxy)phenyl (4a) | 3 nM |

| 4-(naphth-2-yloxy)phenyl (4h) | 4 nM |

Based on available scientific literature, specific studies focusing on the direct binding of this compound to cellular receptors are not extensively reported. The primary focus of research has been on its role as a structural component of enzyme inhibitors rather than as a ligand for receptors.

There is a lack of significant data in published research regarding direct interactions between this compound and nucleic acids such as DNA or RNA.

Enzyme Inhibition and Modulation

Involvement in Biochemical Pathways

This compound and its N-methylated analogue are involved in the metabolic pathways of certain pharmaceutical compounds. Specifically, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is known to be both a precursor for the synthesis and a metabolite of the ACE inhibitor Imidapril. mdpi.com

The metabolism of Imidapril has been studied in various animal models, including rats, dogs, and monkeys. nih.govpopline.org These studies have shown that Imidapril is metabolized through several reactions. One key pathway involves the cleavage of the amide bond, which results in the formation of metabolites containing the 1-methyl-2-oxoimidazolidine-4-carboxylic acid moiety. nih.gov For example, after oral administration, Imidapril is biotransformed into several metabolites, with the main urinary metabolites in dogs being M2, M3, M1, and M4, and in monkeys, M4 and M3. popline.org The formation of these metabolites demonstrates the biochemical processing of the this compound core within a larger drug molecule. nih.govpopline.org

Amino Acid Metabolism

This compound is a heterocyclic compound classified as an alpha-amino acid derivative. nih.gov Structurally, it is an imidazolidinone, a member of the ureas, and a monocarboxylic acid. nih.gov Its functional relationship to alpha-amino acids positions it as a molecule of interest in the study of amino acid metabolism. It is a structural analogue of (S)-pyroglutamic acid, a naturally occurring amino acid derivative. mdpi.com This structural similarity suggests potential interactions with metabolic pathways involving pyroglutamic acid.

Peptide Hormone Synthesis

The structural analogy of this compound to (S)-pyroglutamic acid is significant in the context of peptide hormone synthesis. (S)-pyroglutamic acid is a crucial component that forms the N-terminus of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH). mdpi.com The cyclic ureido structure of this compound mimics the lactam structure of pyroglutamic acid, making its derivatives potential building blocks or modifiers in the synthesis of peptide hormone analogues.

Furthermore, specific derivatives, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, serve as both a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril, which is used in the management of hypertension. mdpi.com

Purine (B94841) Metabolism Pathways

Current scientific literature does not provide direct evidence or detailed studies linking this compound to purine metabolism pathways.

Cellular Uptake and Transport Mechanisms

Specific studies detailing the cellular uptake and transport of this compound are not extensively documented. However, based on its chemical structure as a carboxylic acid, its transport across cell membranes can be inferred to follow general mechanisms established for this class of compounds. ontosight.aiquora.com

The transport of carboxylic acids across biological membranes is a critical process for cellular homeostasis, nutrient uptake, and waste removal. ontosight.ai These mechanisms can be broadly categorized as:

Passive Diffusion : Uncharged (protonated) carboxylic acids, being more lipid-soluble, can diffuse directly across the lipid bilayer of the cell membrane, driven by the concentration gradient. quora.com The charge state of a carboxylic acid is dependent on the pH of its environment. quora.com In the relatively lower pH outside a cell, the uncharged form predominates and can easily cross the membrane. quora.com

Facilitated Diffusion : This process involves membrane-embedded transport proteins that help move carboxylic acids across the membrane down their concentration gradient without the expenditure of cellular energy. ontosight.ai

Active Transport : This energy-dependent mechanism moves carboxylic acids against their concentration gradient. It is often mediated by permeases, which can be coupled to proton transport, or by ATP-powered pumps. ontosight.aiquora.com

Specialized protein families, such as monocarboxylate transporters (MCTs) and dicarboxylate transporters, are known to facilitate the movement of various carboxylic acids that are key intermediates in cellular metabolism. ontosight.ai

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to explore their therapeutic potential. A notable area of investigation has been the development of these derivatives as potent enzyme inhibitors.

One study focused on creating novel matrix metalloproteinase (MMP) inhibitors by modifying a pyrrolidinone structure into an imidazolidinone-based scaffold. nih.gov Specifically, 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were designed and synthesized as inhibitors of MMP-13, an enzyme implicated in the degradation of extracellular matrix components. nih.gov

Impact of Stereochemistry on Biological Activity

The stereochemistry of this compound derivatives has been shown to be a critical determinant of their biological activity. Research into the development of ACE inhibitors based on this scaffold has demonstrated that derivatives with a specific (S,S,S) configuration exhibit potent in vitro ACE inhibitory activities. researchgate.net The precise spatial arrangement of substituents is crucial for effective interaction with the active site of the target enzyme. This stereoselectivity highlights the importance of controlling the chiral centers within the molecule during synthesis to achieve the desired pharmacological effect.

Substituent Effects on Efficacy and Selectivity

The nature and position of substituents on the this compound core have a profound impact on the efficacy and selectivity of its derivatives. In the development of MMP-13 inhibitors, the introduction of specific substituent groups at the P1' position of the inhibitor scaffold led to significant variations in potency. nih.gov

For instance, analogues featuring a 4-(4-fluorophenoxy)phenyl group or a 4-(naphth-2-yloxy)phenyl group demonstrated highly potent inhibition of MMP-13, with IC50 values in the low nanomolar range. nih.gov This indicates that bulky, aromatic substituents at this position are favorable for binding to the S1' pocket of the MMP-13 enzyme.

| Compound ID | P1' Substituent Group | IC50 (nM) |

|---|---|---|

| 4a | 4-(4-fluorophenoxy)phenyl | 3 |

| 4h | 4-(naphth-2-yloxy)phenyl | 4 |

Bioavailability and Metabolism Studies (Excluding Dosage/Administration)

The metabolic fate of this compound is primarily understood through studies of the angiotensin-converting enzyme (ACE) inhibitor, imidapril. In this context, the core structure of this compound is a significant component of imidapril and its metabolites.

Specific in vitro metabolic stability studies quantifying the half-life and clearance rates of this compound in systems such as liver microsomes are not extensively detailed in the available scientific literature. However, insights into its stability can be inferred from the metabolism of imidapril.

Studies on imidapril metabolism in rat tissue homogenates indicate that the 2-oxoimidazolidine ring structure is a stable entity. The primary metabolic transformations of imidapril occur at the side chains, leaving the core imidazolidinone ring intact in its major metabolites. This suggests a degree of metabolic stability for the this compound moiety under these in vitro conditions. The conversion of imidapril to its active metabolite, imidaprilat, primarily involves carboxylesterases rather than oxidative enzymes like cytochrome P450. nih.gov

The table below summarizes the general findings regarding the enzymatic systems involved in the metabolism of compounds containing the this compound structure, derived from studies on imidapril.

| In Vitro System | Enzyme Class | Role in Metabolism |

| Rat Liver Homogenates | Carboxylesterase (B-esterase) | Hydrolysis of the ethyl ester side-chain of imidapril to form imidaprilat. nih.gov |

| Rat Kidney and Small Intestine Homogenates | Acetylesterase (C-esterase) | Cleavage of the amide bond of imidapril to form other metabolites. nih.gov |

| Human Plasma | Esterases | Limited to no hydrolysis of the ester bond of imidapril observed. nih.gov |

The biotransformation of imidapril has been studied in various animal models, leading to the identification of several key metabolites that retain the this compound core structure. These studies show that imidapril is metabolized through hydrolysis of its carboxylic ethyl ester side-chain and cleavage of its amide bond. nih.gov

Four principal metabolites have been identified, designated as M1, M2, M3, and M4. nih.gov

M1 (Imidaprilat): This is the pharmacologically active metabolite, formed by the hydrolysis of the ethyl ester group of imidapril. nih.gov

M2 and M3: These metabolites are formed through the cleavage of the amide bond of imidapril. nih.gov

M4: This metabolite is formed either by the hydrolysis of M3 or the cleavage of the amide bond of M1 (imidaprilat). nih.gov M4 is structurally identified as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a close derivative of the subject compound.

Notably, studies have not found evidence of glucuronide or sulfate (B86663) conjugates of imidapril or its metabolites, indicating that Phase II conjugation may not be a significant metabolic pathway for this class of compounds. nih.gov The metabolic pathways are qualitatively similar across species such as rats, dogs, and monkeys, although quantitative differences in the amounts of each metabolite are observed. nih.govpopline.org

The following table details the identified metabolites of imidapril that are structurally related to this compound.

| Metabolite | Chemical Name | Formation Pathway |

| M1 | Imidaprilat | Hydrolysis of the carboxylic ethyl ester side-chain of imidapril. nih.gov |

| M4 | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Hydrolysis of M3 or cleavage of the amide bond of M1. nih.gov |

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

The 2-oxoimidazolidine-4-carboxylic acid moiety has been effectively utilized as a C-terminal component in the design of potent Angiotensin-Converting Enzyme (ACE) inhibitors. primescholars.com The development of derivatives based on this scaffold has led to the discovery of powerful agents for cardiovascular therapy. google.com